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Compound of Interest

Compound Name: Methyl 2-cyano-4-nitrobenzoate

CAS No.: 1628431-64-0; 1804177-30-7

Cat. No.: B3019543

Get Quote

Executive Summary & Compound Identity
Methyl 2-cyano-4-nitrobenzoate is a highly functionalized aromatic ester used primarily as a

scaffold in medicinal chemistry.[1] Its electron-deficient ring system, characterized by three

withdrawing groups (nitro, cyano, and methoxycarbonyl), imparts unique spectroscopic

signatures essential for structural validation during synthesis.
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Property Detail

IUPAC Name Methyl 2-cyano-4-nitrobenzoate

CAS Registry Number 1628431-64-0

Molecular Formula

C

H

N

O

Molecular Weight 206.16 g/mol

Physical State Solid (typically off-white to pale yellow)

Solubility
Soluble in DMSO, CDCl

, EtOAc; sparingly soluble in water

Synthesis & Sample Origin
Understanding the synthetic origin is crucial for interpreting spectral impurities (e.g., residual

copper or starting material). This compound is typically synthesized via a Rosenmund–von

Braun reaction (cyanation) of methyl 2-chloro-4-nitrobenzoate.[1]

Protocol (Adapted from WO2014139144):

Reagents: Methyl 2-chloro-4-nitrobenzoate, CuCN, Pd(PPh

)

.

Conditions: Microwave irradiation at 150°C in DMF for 4 hours.

Purification: Concentration under reduced pressure followed by silica gel chromatography.[2]
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Analyst Note: Samples often contain traces of the chloro-precursor (Methyl 2-chloro-4-

nitrobenzoate) if the conversion is incomplete.[1] Monitor the shift of the H-3 proton (ortho to

substituent) to distinguish product from starting material.[1]

Mass Spectrometry (MS) Data
Method: Electrospray Ionization (ESI) or GC-MS.[1]

Experimental Data
Ionization Mode: Positive (+ve)

Observed Molecular Ion:

207.1

[3][4]

Retention Time (LC-MS): Late eluter on reverse phase (C18) due to lack of ionizable protons

and lipophilic nature.

Fragmentation Analysis
The fragmentation pattern is dominated by the loss of the labile ester group and the nitro

group.
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m/z (Fragment) Identity Mechanism

207.1
Protonated molecular ion

(Base Peak in mild ESI).[1]

176.1
Loss of methoxy group (alpha-

cleavage).[1]

160.1
Loss of nitro group (common in

nitroarenes).[1]

148.1 Decarboxylation/Ester loss.[1]

Infrared Spectroscopy (IR)
Method: FTIR (KBr Pellet or ATR).

The IR spectrum is diagnostic due to the distinct nitrile stretch, which is absent in the chloro-

precursor.

Wavenumber (cm

)
Assignment Functional Group Notes

3100 – 3050 Aromatic C-H Weak intensity.[1]

2235 – 2245 Nitrile

Key Diagnostic:

Sharp, medium

intensity band.[1]

Distinguishes from

chloro-precursor.

1730 – 1740 Ester Carbonyl Strong, sharp band.[1]

1535 Nitro (Asymmetric) Strong intensity.[1]

1350 Nitro (Symmetric) Strong intensity.[1]

1280 Ester C-O stretch Broad/Strong.[1]
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Nuclear Magnetic Resonance (NMR)
Solvent: CDCl

(Chloroform-d) or DMSO-d

.[1] Frequency: 400 MHz for

H.

H NMR Interpretation
The aromatic region displays a characteristic ABC spin system (or AMX due to large chemical

shift differences). The presence of three electron-withdrawing groups (EWG) shifts all protons

significantly downfield (> 8.0 ppm).

Predicted/Reference Data (CDCl

)
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Shift (

ppm)
Multiplicity Integration

Coupling (

Hz)
Assignment

Structural
Logic

8.68
Doublet (d) or

Singlet (s)
1H H-3

Most

Deshielded:

Located

between two

strong EWGs

(CN and NO

).[1]

8.52
Doublet of

Doublets (dd)
1H , H-5

Ortho to NO

, meta to CN.

[1]

8.35 Doublet (d) 1H H-6

Ortho to

Ester.[1]

Shielded

slightly

relative to H-

3/H-5 but still

>8 ppm.[1]

4.08 Singlet (s) 3H - -OCH Methyl ester

protons.[1]

Critical Causality: The H-3 proton is the "fingerprint" signal.[1] In the starting material (2-chloro-

4-nitrobenzoate), H-3 appears upfield relative to the product (approx.[1] 8.3 ppm) because Cl is

less electron-withdrawing than CN.[1] A shift of H-3 from ~8.3 to ~8.7 ppm confirms successful

cyanation.[1]
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C NMR Data (Predicted)
Carbonyl (C=O): ~163 ppm

Nitrile (CN): ~116 ppm

Aromatic C-NO2: ~150 ppm[1]

Aromatic C-CN: ~114 ppm[1]

Methoxy (-OCH3): ~53 ppm[1]

Visualization: Structural Elucidation Logic
The following diagram illustrates the logical flow for confirming the structure using the

spectroscopic data provided above.

Unknown Sample
(Suspected Methyl 2-cyano-4-nitrobenzoate)

IR Analysis
Check for Nitrile Band

MS (ESI+)
Check Molecular Ion

¹H NMR Analysis
Check Aromatic Shifts

Peak @ ~2240 cm⁻¹?
(Yes = CN Present)

IDENTITY CONFIRMED:
Methyl 2-cyano-4-nitrobenzoate

Functional Group Validated

m/z = 207.1 [M+H]⁺?
(Yes = MW 206 Confirmed)

Mass Validated

H-3 Signal > 8.6 ppm?
(Yes = Strong EWG at C2)

Substituent Pattern Validated

Click to download full resolution via product page

Caption: Logical workflow for the multi-modal spectroscopic validation of Methyl 2-cyano-4-
nitrobenzoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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